N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group. The 3,5-dimethoxyphenyl group enhances lipophilicity and may influence binding interactions with biological targets.
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-20-5-4-12(19-20)13(21)16-15-18-17-14(24-15)9-6-10(22-2)8-11(7-9)23-3/h4-8H,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRWHMKLAAZSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Attachment of the Dimethoxyphenyl Group: : The 3,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated precursor.
-
Formation of the Pyrazole Ring: : The pyrazole ring is typically formed through the condensation of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
-
Final Coupling: : The final step involves coupling the oxadiazole and pyrazole intermediates, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole or pyrazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced or hydrogenated derivatives of the oxadiazole or pyrazole rings.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding properties and biological activity.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent. Researchers study its pharmacokinetics, pharmacodynamics, and toxicity profiles to evaluate its suitability as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with derivatives synthesized in Molecules (2015, 20, 807–821), focusing on structural analogs such as pyrazole-carboxamide derivatives bearing chloro, cyano, and aryl substituents (e.g., compounds 3a–3p) .
Structural and Substituent Analysis
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyrazole-oxadiazole | 3,5-Dimethoxyphenyl, methyl pyrazole | Carboxamide, oxadiazole, methoxy |
| 3a (from evidence) | Pyrazole-pyrazole | Phenyl, chloro, methyl | Carboxamide, cyano, chloro |
| 3d (from evidence) | Pyrazole-pyrazole | 4-Fluorophenyl, chloro, methyl | Carboxamide, cyano, fluoro |
Key Observations :
- The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, contrasting with electron-withdrawing groups (e.g., chloro, fluoro) in 3a–3p , which may affect solubility and target affinity.
Physicochemical and Spectroscopic Data
| Parameter | Target Compound | 3a | 3d |
|---|---|---|---|
| Melting Point (°C) | Not reported | 133–135 | 181–183 |
| Yield (%) | Not reported | 68 | 71 |
| ¹H-NMR Features | Aromatic protons (3,5-OCH3), pyrazole-CH3 | Aromatic protons (phenyl), pyrazole-CH3 | Aromatic protons (4-F-phenyl), pyrazole-CH3 |
Key Differences :
- The target compound’s ¹H-NMR would show distinct signals for the 3,5-dimethoxyphenyl group (δ ~6.5–7.0 ppm for aromatic protons, δ ~3.8 ppm for OCH3).
- 3a–3p exhibit downfield shifts for chloro/fluoro-substituted aromatic protons (δ ~7.4–7.6 ppm) .
Biological Activity
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both oxadiazole and pyrazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties supported by various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known to exhibit significant bioactivity by inhibiting key enzymes involved in cancer cell proliferation and inflammation. Specifically, it may target:
- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in cancer cells.
- Histone Deacetylases (HDAC) : Modulation of gene expression associated with cancer progression.
- Tyrosine Kinases : Inhibition can disrupt signaling pathways critical for tumor growth.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the oxadiazole and pyrazole scaffolds exhibit potent anticancer activities. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values ranging from 10 nM to 1.51 μM against various cancer cell lines (e.g., HePG-2, MCF-7) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HePG-2 | 0.35 |
| Example B | MCF-7 | 0.72 |
| Example C | HCT-116 | 0.55 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro assays showed significant reduction in inflammatory markers in treated cells compared to controls.
Antimicrobial Activity
Research indicates that compounds with similar structures possess antimicrobial properties against a range of pathogens. For instance:
- Inhibition Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 1: Anticancer Efficacy
A study published in Nature evaluated a series of oxadiazole derivatives for their anticancer properties. The findings suggested that modifications on the oxadiazole ring significantly influenced cytotoxicity against cancer cell lines . The specific role of the 3,5-dimethoxyphenyl group was highlighted as crucial for enhancing biological activity.
Study 2: Anti-inflammatory Mechanism
Research conducted on pyrazoline derivatives indicated that they could effectively reduce inflammation in animal models by inhibiting COX enzymes and reducing prostaglandin synthesis . This suggests a promising therapeutic application for inflammatory diseases.
Q & A
Basic: What is the standard synthetic route for N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide?
Methodological Answer:
The compound is synthesized via a two-step procedure. First, the 1,3,4-oxadiazole core is formed by cyclization of a thiosemicarbazide intermediate. Second, the pyrazole-carboxamide moiety is introduced through nucleophilic substitution. A typical protocol involves reacting 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of K₂CO₃ as a base in DMF at room temperature . Optimization of reaction time and stoichiometry (e.g., 1.1:1 molar ratio of alkylating agent to oxadiazole-thiol) improves yields.
Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking simulations can predict binding affinities to target proteins. For example, ICReDD’s approach integrates reaction path search algorithms to identify optimal substituents on the oxadiazole or pyrazole rings that enhance interactions with active sites (e.g., enzyme pockets). This reduces trial-and-error experimentation by pre-screening derivatives for stability, electronic properties, and steric compatibility . Experimental validation via SAR studies (e.g., modifying methoxy groups to halogens or bulkier substituents) can then prioritize candidates for synthesis.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 357.12 for C₁₆H₁₇N₄O₄).
- IR : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) groups.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, requiring recrystallization or column purification .
Advanced: How can statistical experimental design resolve contradictory yield data in scaled-up synthesis?
Methodological Answer:
Use a Box-Behnken or central composite design to evaluate interactions between variables:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Reaction Temp. | 20–60°C | Non-linear |
| Solvent (DMF:H₂O) | 90:10 to 70:30 | Significant |
| Catalyst Loading | 0.5–1.5 eq K₂CO₃ | Moderate |
Multivariate analysis identifies optimal conditions (e.g., 40°C, 80:20 DMF:H₂O, 1.2 eq K₂CO₃) to maximize yield while minimizing side products like hydrolyzed oxadiazole .
Basic: What are the key stability considerations for this compound during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photooxidation of the oxadiazole ring.
- Moisture : Desiccate to avoid hydrolysis of the carboxamide group.
- Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of the 3,5-dimethoxyphenyl group?
Methodological Answer:
Systematic substitutions on the phenyl ring (e.g., replacing methoxy with -CF₃, -NO₂, or heterocycles) can elucidate electronic and steric effects. For example:
| Substituent | LogP | IC₅₀ (μM) | Target Activity |
|---|---|---|---|
| 3,5-OCH₃ | 2.1 | 12.4 | Moderate |
| 3-CF₃,5-OCH₃ | 2.8 | 5.2 | Improved |
| 3,5-NO₂ | 1.9 | 28.7 | Reduced |
Docking simulations (e.g., AutoDock Vina) correlate increased hydrophobicity (higher LogP) with enhanced membrane permeability but may reduce solubility. Balance via hydrophilic substituents (e.g., -OH, -NH₂) on the pyrazole ring .
Basic: How to troubleshoot low yields in the cyclization step forming the oxadiazole core?
Methodological Answer:
- Catalyst Choice : Replace traditional HCl with PCl₅ or POCl₃ for milder conditions.
- Reaction Monitoring : Use TLC (hexane:EtOAc 3:1) to detect intermediates.
- Byproduct Removal : Add activated charcoal during recrystallization to adsorb polymeric impurities .
Advanced: What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Standardized Protocols : Pre-treat compounds with size-exclusion chromatography to remove aggregates.
- Positive Controls : Include a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-assay variability.
- Data Normalization : Use Z-score transformation to account for plate-to-plate differences in high-throughput screening .
Basic: What solvents are compatible with this compound for biological testing?
Methodological Answer:
- Primary Solvent : DMSO (≤0.1% v/v in assay buffers to avoid cytotoxicity).
- Alternatives : Ethanol or PEG-400 for in vivo studies.
- Incompatible Solvents : Chloroform (reacts with oxadiazole) or aqueous buffers at pH >8 (hydrolysis risk) .
Advanced: How can reaction engineering principles improve pilot-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce exothermic risks during oxadiazole formation.
- Membrane Separation : Nanofiltration isolates the product from DMF and salts, reducing downstream purification steps.
- Process Control : PID controllers maintain temperature (±1°C) and stirring speed (500–1000 rpm) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
